
Dibromochloroacetonitrile
Vue d'ensemble
Description
Dibromochloroacetonitrile is a chemical compound with the molecular formula C2Br2ClN . It has an average mass of 233.289 Da and a monoisotopic mass of 230.808594 Da .
Molecular Structure Analysis
The molecular structure of Dibromochloroacetonitrile consists of carbon ©, bromine (Br), chlorine (Cl), and nitrogen (N) atoms . The exact structure can be represented as C(#N)C(Cl)(Br)Br .Chemical Reactions Analysis
While specific chemical reactions involving Dibromochloroacetonitrile are not detailed in the available resources, it is known to be effective in the removal of viruses, including HIV-1 .Physical And Chemical Properties Analysis
Dibromochloroacetonitrile has a density of 2.5±0.1 g/cm3 . It has a boiling point of 118.2±35.0 °C at 760 mmHg . The exact mass is 230.808594 and it has a LogP value of 2.86 .Applications De Recherche Scientifique
Formation and Removal in Water Treatment
Dibromochloroacetonitrile (DCAN) is a nitrogenous disinfection by-product (N-DBP) formed during water treatment processes, especially when using chlorination. Studies have investigated the formation potential of DCAN in various water sources and waterworks, focusing on factors affecting its concentration and removal efficiency. For instance, research shows that the O/biological activated carbon (BAC) process can significantly increase the removal efficiency of DCAN in water treatment by targeting specific precursors of DCAN (Tan, Lin, Jiang, Dong, Chen, & Zhou, 2017).
Toxicity and Health Effects
The toxicity of haloacetonitriles (HANs), including DCAN, has been a subject of extensive research due to their presence in drinking water. These compounds are known for their strong cytotoxicity and genotoxicity. Studies comparing various HANs have found that dibromoacetonitrile (DBAN) and other related compounds are more toxic than regulated carbon-based disinfection by-products (Muellner, Wagner, McCalla, Richardson, Woo, & Plewa, 2007).
Environmental Impact and Degradation
Research has also been conducted on the degradation of dichloroacetonitrile in drinking waters, focusing on its peculiar behavior in reaction time, chlorine dose, and pH. This research aims to improve existing models for DCAN degradation and interpret its concentration profiles in water systems (Reckhow, Macneill, Platt, & Mcclellan, 2001).
By-product in Water Bacterial Control
DBAN, a by-product in water bacterial control, has been studied for its effects at sublethal concentrations on rat thymocytes. This study assesses the potential of DBAN to induce cellular actions related to oxidative stress (Kishida, Akiyoshi, Erdenedalai, Enhetomuru, Imai, & Oyama, 2018).
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of related compounds, such as 1,2-dibromo-3-chloropropane, has been investigated. This includes studies on male sterility and other reproductive hazards in the workplace, offering insights into the possible effects of similar compounds on human health (Landrigan, Melius, Rosenberg, Coye, & Binkin, 1983).
Propriétés
IUPAC Name |
2,2-dibromo-2-chloroacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2ClN/c3-2(4,5)1-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARYQRXQKOVEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021556 | |
| Record name | Dibromochloroacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromochloroacetonitrile | |
CAS RN |
144772-39-4 | |
| Record name | Dibromochloroacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144772394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromochloroacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBROMOCHLOROACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPU8B5UQ4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




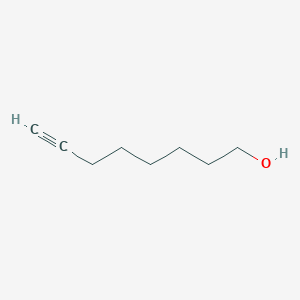
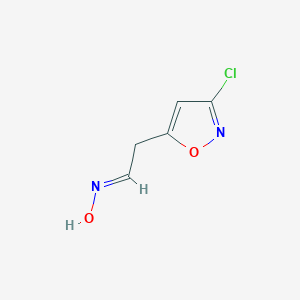

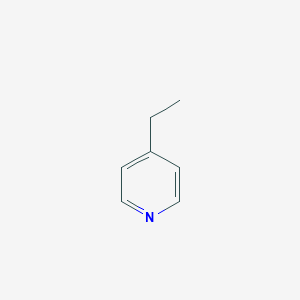
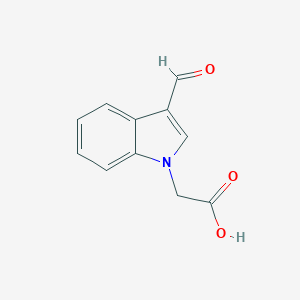
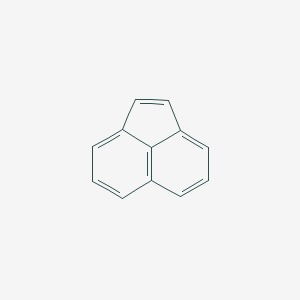
![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)
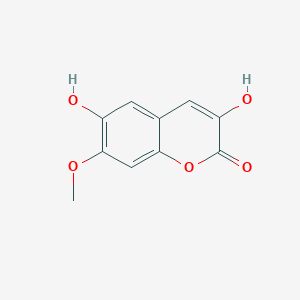
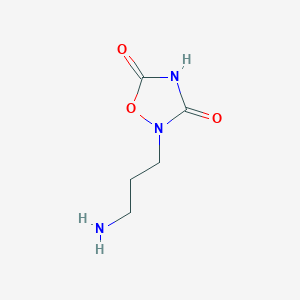
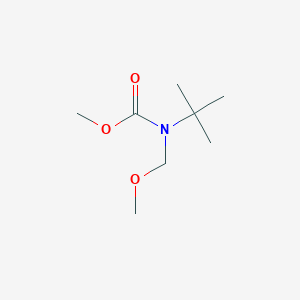
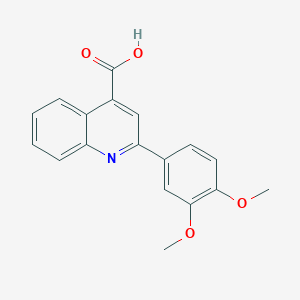
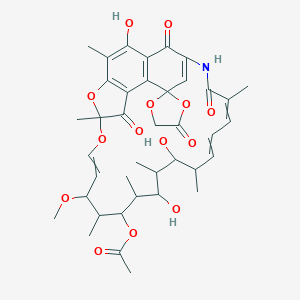
![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)